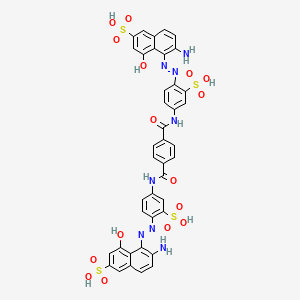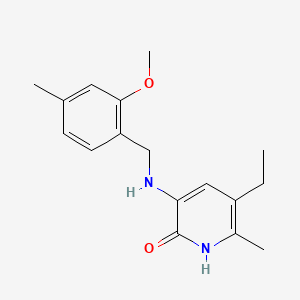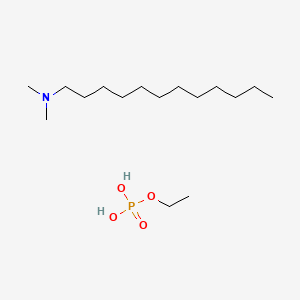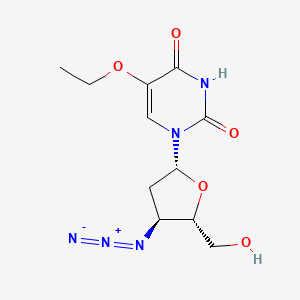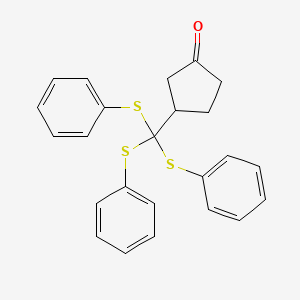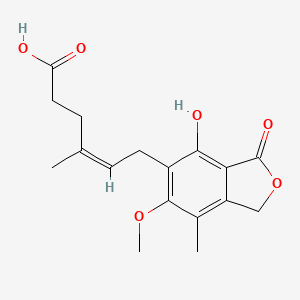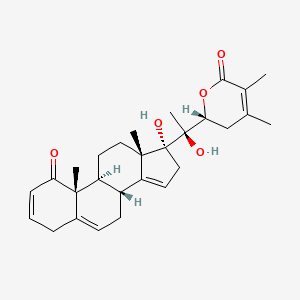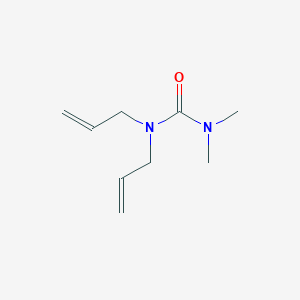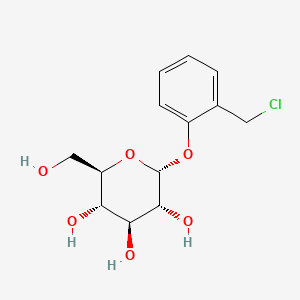
alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl: is a chemical compound that belongs to the class of glucopyranosides It is characterized by the presence of a glucopyranoside moiety attached to a phenyl ring substituted with a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl typically involves the glycosylation of a phenyl derivative with a glucopyranoside donor. One common method is the use of a glucopyranosyl halide in the presence of a Lewis acid catalyst to facilitate the glycosylation reaction. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, enhancing the compound’s reactivity.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions can produce phenolic or quinone derivatives.
- Reduction reactions result in the formation of methyl-substituted glucopyranosides.
科学研究应用
Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a precursor for the preparation of glycosylated compounds.
Biology: The compound is studied for its potential role in carbohydrate recognition and binding studies.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of glycosylated drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用机制
The mechanism of action of alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to carbohydrate-binding proteins, influencing various biological pathways. The chloromethyl group may participate in covalent modifications of target molecules, altering their activity and function.
相似化合物的比较
Methyl alpha-D-glucopyranoside: A methylated derivative with similar structural features but lacking the chloromethyl group.
Phenyl beta-D-glucopyranoside: A phenyl-substituted glucopyranoside with a different anomeric configuration.
Allyl alpha-D-glucopyranoside: An allyl-substituted glucopyranoside with distinct reactivity.
Uniqueness: Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modifications. This feature sets it apart from other glucopyranosides and enhances its utility in various applications.
属性
CAS 编号 |
143836-15-1 |
|---|---|
分子式 |
C13H17ClO6 |
分子量 |
304.72 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[2-(chloromethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H17ClO6/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13+/m1/s1 |
InChI 键 |
BWIHMLIDOLJQJX-LBELIVKGSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CCl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)CCl)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


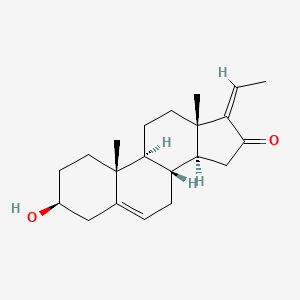

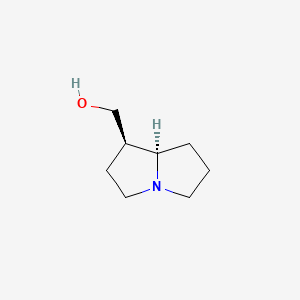
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
